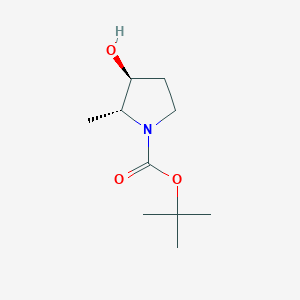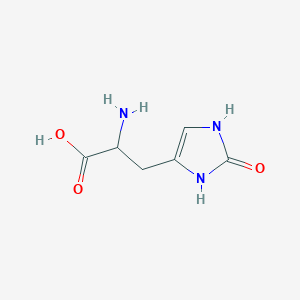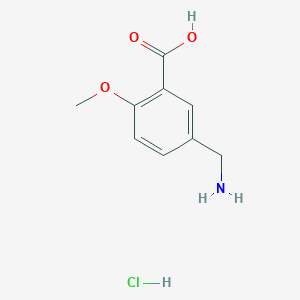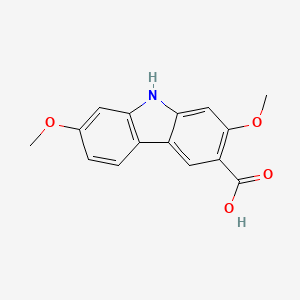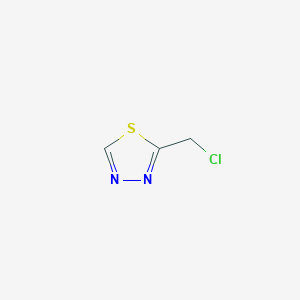![molecular formula C57H79N13O12S2 B3420296 (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide CAS No. 182153-96-4](/img/structure/B3420296.png)
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Vue d'ensemble
Description
BIM-23190 est un agoniste sélectif du récepteur 2 de la somatostatine et du récepteur 5 de la somatostatine. C'est un analogue de la somatostatine qui présente une forte affinité pour ces récepteurs, avec des valeurs de constante de dissociation de 0,34 nanomolaire et 11,1 nanomolaire pour le récepteur 2 de la somatostatine et le récepteur 5 de la somatostatine, respectivement .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BIM-23190 est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'utilisation d'acides aminés protégés et de réactifs de couplage pour former des liaisons peptidiques. Le produit final est obtenu par des étapes de déprotection et de purification. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le diméthylsulfoxyde, et de réactifs de couplage comme la N,N'-diisopropylcarbodiimide .
Méthodes de production industrielle
La production industrielle de BIM-23190 suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle, telles que la chromatographie liquide haute performance, est courante dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
BIM-23190 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des ponts disulfure entre les résidus cystéine.
Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, ramenant le composé à sa forme réduite.
Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques, tels que le groupe hydroxyle sur le résidu tyrosine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou iode en solution aqueuse.
Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine en solution aqueuse.
Substitution : Divers nucléophiles, tels que des amines ou des thiols, dans des solvants organiques.
Principaux produits formés
Oxydation : Formation de dimères ou d'oligomères liés par des ponts disulfure.
Réduction : Formation de monomères réduits.
Substitution : Formation de dérivés substitués avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
BIM-23190 a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de la croissance tumorale et de l'angiogenèse dans divers modèles de cancer, tels que le gliome.
Endocrinologie : Le composé est utilisé pour étudier la régulation de la sécrétion hormonale, y compris l'hormone de croissance et la prolactine.
Neurosciences : BIM-23190 est utilisé dans des études sur la neurotransmission et la prolifération cellulaire dans le système nerveux.
Pharmacologie : Il est utilisé pour explorer la pharmacocinétique et la pharmacodynamique des analogues de la somatostatine.
Mécanisme d'action
BIM-23190 exerce ses effets en activant sélectivement le récepteur 2 de la somatostatine et le récepteur 5 de la somatostatine. En se liant à ces récepteurs, le composé inhibe l'activité de l'adénylate cyclase, ce qui entraîne une diminution des niveaux d'adénosine monophosphate cyclique. Cela entraîne l'inhibition de la prolifération cellulaire et l'induction de l'apoptose. De plus, BIM-23190 module les courants ioniques et active les phosphatases de la phosphotyrosine, contribuant davantage à ses effets antiprolifératifs .
Applications De Recherche Scientifique
BIM-23190 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tumor growth and angiogenesis in various cancer models, such as glioma.
Endocrinology: The compound is used to investigate the regulation of hormone secretion, including growth hormone and prolactin.
Neuroscience: BIM-23190 is employed in studies of neurotransmission and cell proliferation in the nervous system.
Pharmacology: It is used to explore the pharmacokinetics and pharmacodynamics of somatostatin analogs.
Mécanisme D'action
BIM-23190 exerts its effects by selectively activating somatostatin receptor 2 and somatostatin receptor 5. Upon binding to these receptors, the compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. This results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, BIM-23190 modulates ion currents and activates phosphotyrosine phosphatases, further contributing to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
Composés similaires
BIM-23120 : Un agoniste sélectif du récepteur 2 de la somatostatine.
BIM-23206 : Un agoniste sélectif du récepteur 5 de la somatostatine.
BIM-23745 : Un agoniste sélectif du récepteur 1 de la somatostatine.
Unicité de BIM-23190
BIM-23190 est unique en son genre par sa capacité à activer sélectivement à la fois le récepteur 2 de la somatostatine et le récepteur 5 de la somatostatine. Cette double sélectivité lui permet d'exercer des effets antiprolifératifs plus puissants que les composés qui ciblent un seul sous-type de récepteur. De plus, l'activation combinée du récepteur 2 de la somatostatine et du récepteur 5 de la somatostatine entraîne des effets synergiques sur l'inhibition de la croissance tumorale et la régulation hormonale .
Propriétés
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N13O12S2/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82)/t34-,40+,42+,43-,44+,45-,46+,47+,49+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPOHXLINPVGT-CVGVOFIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182153-96-4 | |
| Record name | BIM-23190 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55PUY46VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


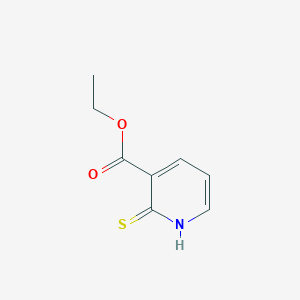


![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3420234.png)
![Benzo[b]thiophene-5-carboxaldehyde, 6-chloro-](/img/structure/B3420236.png)

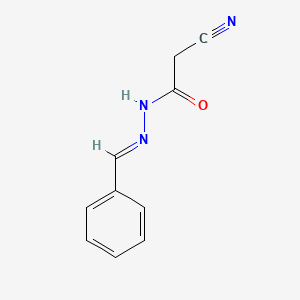
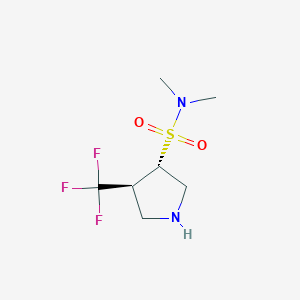
![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3420264.png)
